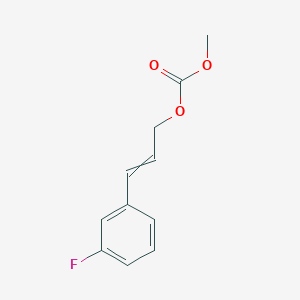
3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate is an organic compound with the molecular formula C11H11FO3 It is characterized by the presence of a fluorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a methyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 3-(3-fluorophenyl)prop-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:
3-(3-Fluorophenyl)prop-2-en-1-ol+Methyl chloroformate→3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methyl carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the prop-2-en-1-yl chain and methyl carbonate group can influence the compound’s solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Fluorophenyl)prop-2-en-1-ol: A precursor in the synthesis of 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate.
3-(3-Fluorophenyl)prop-2-en-1-yl acetate: Similar structure but with an acetate group instead of a methyl carbonate group.
3-(3-Fluorophenyl)prop-2-en-1-yl benzoate: Contains a benzoate group, offering different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluorophenyl group enhances its stability and binding properties, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
918309-61-2 |
|---|---|
Fórmula molecular |
C11H11FO3 |
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)prop-2-enyl methyl carbonate |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)15-7-3-5-9-4-2-6-10(12)8-9/h2-6,8H,7H2,1H3 |
Clave InChI |
LHUXXQIPGFOVBK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OCC=CC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



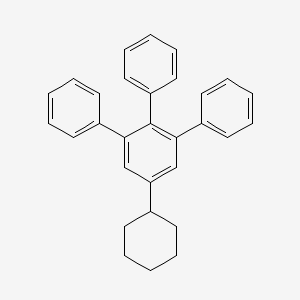

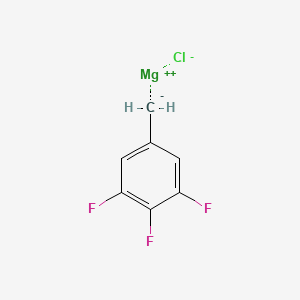
![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
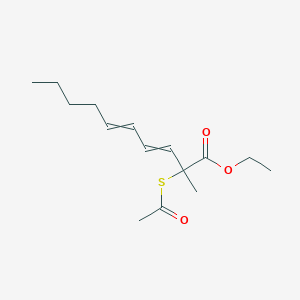
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
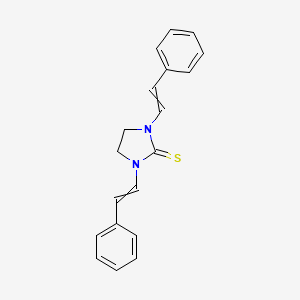
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
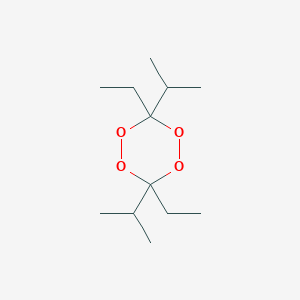
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
